Bienvenue dans la boutique en ligne BenchChem!

N-Benzyloxycarbonyl DL-threo-b-(3,4-Methylenedioxyphenyl)serine

Droxidopa synthesis Lewis acid dealkylation amine protecting group

This racemic N-Cbz-protected DL-threo-β-(3,4-methylenedioxyphenyl)serine (CAS 88295-23-2) is the exclusive intermediate specified in Sumitomo-originated Droxidopa manufacturing (US 4,480,109). The Cbz group is mandatory for AlCl₃-mediated dealkylation; the DL-threo configuration is essential for chiral resolution. Substitution with unprotected, N-acetyl, or erythro analogs fails at distinct stages. Purchase ensures compatibility with validated HPLC methods and biocatalytic resolution using D-threonine aldolase.

Molecular Formula C18H17NO7
Molecular Weight 359.3 g/mol
CAS No. 88295-23-2
Cat. No. B139644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyloxycarbonyl DL-threo-b-(3,4-Methylenedioxyphenyl)serine
CAS88295-23-2
Synonyms(R,S)-rel-α-Amino-N-benzyloxycarbonyl-β-hydroxy-1,3-benzodioxole-5-propanoic Acid; 
Molecular FormulaC18H17NO7
Molecular Weight359.3 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)NC(=O)OCC3=CC=CC=C3)O
InChIInChI=1S/C18H17NO7/c20-16(12-6-7-13-14(8-12)26-10-25-13)15(17(21)22)19-18(23)24-9-11-4-2-1-3-5-11/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t15-,16+/m0/s1
InChIKeyPHFXRWNRHDASFI-JKSUJKDBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyloxycarbonyl DL-threo-β-(3,4-Methylenedioxyphenyl)serine (CAS 88295-23-2): A Racemic N-Cbz-Protected Key Intermediate for Droxidopa Synthesis


N-Benzyloxycarbonyl DL-threo-β-(3,4-methylenedioxyphenyl)serine (CAS 88295-23-2; synonym: DL-threo-N-carbobenzyloxy-3-(3,4-methylenedioxyphenyl)serine) is a racemic, N-benzyloxycarbonyl (Cbz)-protected β-hydroxy-α-amino acid derivative (C₁₈H₁₇NO₇, MW 359.33 g/mol) . It is classified as a protected phenylserine analog bearing a 3,4-methylenedioxy substituent on the aromatic ring. The compound serves as a critical synthetic intermediate in the preparation of DL-threo-Droxidopa, an antiparkinsonian prodrug of norepinephrine . The Cbz protecting group is introduced via a Schotten–Baumann reaction of DL-threo-3-(3,4-methylenedioxyphenyl)serine with benzyl chloroformate and is later removed by catalytic hydrogenolysis to liberate the free amine [1].

Why Generic Substitution of N-Benzyloxycarbonyl DL-threo-β-(3,4-Methylenedioxyphenyl)serine Fails: Protecting Group, Stereochemistry, and Process Compatibility


Simple substitution with an unprotected analog, an alternative N-protecting group, or an incorrect diastereomer compromises the validated droxidopa synthetic route at distinct stages. The Cbz group is not interchangeable with N-acetyl or free amine because it is specifically required for compatibility with the Lewis acid (AlCl₃)-mediated dealkylation of the methylenedioxy catechol protection; unprotected amine reacts with the Lewis acid, while N-acetyl may hydrolyze prematurely [1]. The DL-threo diastereomer is essential because the erythro form is enzymatically inert: D-threonine aldolase exhibits zero activity toward the erythro diastereomer of the methylenedioxyphenylserine scaffold, and downstream chiral resolution depends on the threo configuration for selective salt formation with resolving agents such as ephedrine or (R)-aminodiphenylpropanol [2][3]. The racemic (DL) form, rather than enantiopure L-threo, is deliberately employed because the classical resolution step requires both enantiomers for fractional crystallization; premature enantiopurity would eliminate a validated manufacturing pathway [3].

Quantitative Differentiation Evidence for N-Benzyloxycarbonyl DL-threo-β-(3,4-Methylenedioxyphenyl)serine (CAS 88295-23-2) vs. Closest Analogs


Cbz Protection Preserves Amine Integrity During AlCl₃-Mediated Dealkylation vs. Unprotected Free Amine

In the droxidopa manufacturing process, dealkylation of the methylenedioxy group is performed with AlCl₃. The Divi's Laboratories patent (US 9,920,342) explicitly teaches that when the amino group is protected with benzyloxycarbonyl (Cbz) or phthaloyl, the dealkylation reaction is more efficient and gives higher yields of N-protected Droxidopa compared to using the unprotected free amine, which reacts directly with the Lewis acid, forming undesired complexes and reducing product yield [1]. The original Sumitomo patent (US 4,480,109) further demonstrates that Cbz protection enables the AlCl₃/alkyl mercaptan dealkylation system to release the catechol moiety while keeping the amine intact for subsequent catalytic hydrogenolysis [2]. Although exact comparative yields for Cbz-protected vs. unprotected substrate are not reported as a head-to-head experiment, the Sumitomo process using Cbz-protected intermediate achieves isolation of the resolved L-threo-N-carbobenzoxy-3-(3,4-dihydroxyphenyl)serine in sufficient purity for hydrogenolytic deprotection to Droxidopa [2].

Droxidopa synthesis Lewis acid dealkylation amine protecting group process chemistry

Cbz Derivatization Enhances Chiral HPLC Resolution: Class-Level Evidence for Enantiomeric Separation of β-Hydroxy-α-Amino Acids

Kraml et al. (2005) systematically evaluated the carbobenzyloxy (Cbz) protecting group for enhancing chiral resolution of amine enantiomers across a panel of commercially available racemates using polysaccharide and Pirkle-type chiral stationary phases under both HPLC and supercritical fluid chromatography (SFC) conditions [1]. Cbz-derivatized products consistently demonstrated enhanced chiral resolution compared to underivatized or alternatively protected amines. Improved selectivity (α) and resolution (Rs) combined with automated preparative HPLC/SFC enabled rapid generation of highly purified enantiomers [1]. Applied to the droxidopa context, the Cbz group on 88295-23-2 facilitates the analytical quantification and preparative separation of D- and L-threo enantiomers during classical resolution with chiral amines (ephedrine, quinidine, (R)-aminodiphenylpropanol), a critical quality control step in droxidopa manufacturing [2]. The enhanced chromatographic behavior is attributed to π–π stacking interactions between the Cbz benzyl ring and the aromatic moieties of polysaccharide-based CSPs, providing increased retention and selectivity [1].

chiral chromatography Cbz derivatization enantiomeric resolution HPLC SFC

L-threo Stereochemistry Is Essential for Enzymatic Activity: Kinetic Evidence from D-Threonine Aldolase

The low-specificity D-threonine aldolase from Arthrobacter sp. DK-38 has been characterized with the deprotected DL-threo-β-(3,4-methylenedioxyphenyl)serine scaffold [1]. Kinetic parameters determined spectrophotometrically reveal that the L-threo form exhibits a Vmax of 159.0 ± 3.6 U mg⁻¹, Km of 7.4 ± 2.5 mM, and catalytic efficiency (Vmax/Km) of 21.5 ± 1.8 U mg⁻¹ mM⁻¹, representing a 7.2-fold higher catalytic efficiency than the natural substrate L-threonine (Vmax/Km = 3.0 ± 0.1) [2]. Critically, the D-threo form shows zero detectable activity (relative activity = 0%), confirming absolute stereospecificity [2]. This enzyme has been applied for biocatalytic resolution of L-β-3,4-methylenedioxyphenylserine, an intermediate for Parkinson's disease drug production [1]. While this kinetic data was generated with the deprotected free amine rather than the Cbz-protected compound 88295-23-2, it establishes that the threo configuration—present in both the deprotected core and 88295-23-2—is a non-negotiable stereochemical requirement for biological activity in the droxidopa pathway.

D-threonine aldolase enzyme kinetics stereospecificity methylenedioxyphenylserine biocatalysis

Cbz Deprotection by Catalytic Hydrogenation vs. Phthaloyl Deprotection Requiring Hydrazine: Process Safety and Genotoxic Impurity Control

The Chelsea Therapeutics patent (US 2013/0253061 A1) highlights a critical process differentiator between Cbz and phthaloyl protecting groups in droxidopa synthesis [1]. Cbz removal is accomplished by catalytic hydrogenolysis (Pd/C, H₂, ambient pressure), whereas phthaloyl deprotection classically requires hydrazine in refluxing ethanol [2]. The Chelsea patent explicitly states that 'effective removal of the CBZ group is typically accomplished by hydrogenolysis, which has been noted previously to be undesirable,' and teaches phthaloyl as an alternative precisely to avoid hydrogenolysis [1]. However, the phthaloyl/hydrazine route introduces the risk of residual hydrazine, a genotoxic impurity with a maximum allowable daily intake of 0.8 ppm based on the 1.8 g daily dose of droxidopa [1]. For manufacturers whose quality systems are already validated for palladium-catalyzed hydrogenolysis and who have established Pd removal protocols (e.g., charcoal filtration, recrystallization), the Cbz route represented by 88295-23-2 offers a well-characterized deprotection pathway that avoids introducing a new genotoxic impurity (hydrazine) into the process stream [1][2]. Phthaloyl deprotection with methylamine (>95% efficiency within 4 hours at 35–50°C) has been reported as a hydrazine-free alternative, but this introduces amine contamination concerns .

protecting group strategy hydrogenolysis genotoxic impurities hydrazine process safety

Racemic DL-threo Form Is the Required Substrate for Classical Chiral Resolution: Operational Necessity vs. Enantiopure L-threo Intermediates

The Sumitomo patent (US 4,480,109) explicitly describes the resolution of racemic DL-threo-N-carbobenzyloxy-3-(3,4-methylenedioxyphenyl)serine using optically active amines (ephedrine, quinidine, quinine, or (R)-2-amino-1,1-diphenylpropanol) to obtain the desired L-threo isomer [1]. The resolution relies on differential solubility of the diastereomeric salts formed between the racemic acid and the chiral amine; this classical resolution requires both D- and L-enantiomers to be present for fractional crystallization to work [1]. The Divi's patent (US 9,920,342) describes an alternative enzymatic resolution route that bypasses this classical step, but for manufacturers employing the established Sumitomo-type route, the racemic Cbz-protected intermediate 88295-23-2 is the required substrate [2]. Procuring the enantiopure L-threo-N-Cbz intermediate instead of the racemate would be incompatible with a classical resolution protocol and represents a more expensive starting material (enantiopure synthesis or prior resolution required upstream) without providing process advantage if resolution is intentionally performed at this stage [1].

chiral resolution diastereomeric salt formation racemic intermediate droxidopa manufacturing

Physicochemical Handling Properties: MW, Solubility, and Storage Differentiate 88295-23-2 from the Deprotected Free Amine (CAS 56672-56-1)

The Cbz-protected compound 88295-23-2 (MW 359.33 g/mol, C₁₈H₁₇NO₇) exhibits markedly different physicochemical properties from its deprotected analog DL-threo-β-(3,4-methylenedioxyphenyl)serine (CAS 56672-56-1, MW 225.20 g/mol, C₁₀H₁₁NO₅) . The protected form is a white solid with solubility in chloroform and a predicted pKa of 3.40 ± 0.10 (carboxylic acid), whereas the free amine is a zwitterionic amino acid with aqueous solubility . The increased molecular weight (359.33 vs. 225.20) and lipophilicity (XLogP3 = 1.7 for the Cbz compound) facilitate organic-solvent-based extraction and chromatographic purification steps in the synthetic workflow . Storage recommendations differ: the Cbz-protected intermediate requires refrigeration (2–8°C), while the free amine may be stored at ambient temperature [1]. These differences impact solvent selection, workup procedures, and logistics for kilogram-scale process development.

physicochemical properties solubility storage stability process handling intermediate procurement

Validated Application Scenarios for N-Benzyloxycarbonyl DL-threo-β-(3,4-Methylenedioxyphenyl)serine (CAS 88295-23-2)


Classical Chiral Resolution Route to L-threo-Droxidopa Intermediate

In the Sumitomo-originated manufacturing process (US 4,480,109), 88295-23-2 is reacted with a chiral resolving agent such as (R)-2-amino-1,1-diphenylpropanol in methanol to form diastereomeric salts. The L-threo salt selectively crystallizes and is isolated by filtration, while the D-threo salt remains in the mother liquor [1]. The resolved L-threo-N-Cbz intermediate is then subjected to AlCl₃/ethyl mercaptan dealkylation to remove the methylenedioxy group, yielding L-threo-N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)serine. Final hydrogenolytic removal of the Cbz group (Pd/C, H₂) liberates Droxidopa free base [1]. This scenario is validated by the original innovator patent and remains the most well-characterized route to optically pure Droxidopa.

Process Development and Scale-Up of Cbz-Protected Intermediate for AlCl₃ Dealkylation Optimization

Process chemistry teams evaluating the efficiency of Lewis acid-mediated dealkylation use 88295-23-2 as the substrate for optimizing AlCl₃ stoichiometry (1–20 equivalents), solvent (dichloromethane), temperature (0–25°C), and cation scavenger (ethyl mercaptan or dimethyl sulfide) to maximize yield of N-Cbz-Droxidopa while minimizing over-reduction or catechol oxidation [1][2]. The Cbz group remains intact throughout this optimization, enabling direct HPLC monitoring at 220 nm without amine derivatization. The improved process (Divi's US 9,920,342) reports that Cbz or phthaloyl protection before dealkylation results in higher yields and purity, providing a quantitative benchmark for process performance [2].

Reference Standard for Impurity Profiling in Droxidopa Drug Substance and Intermediate Quality Control

88295-23-2 serves as a reference marker for the N-Cbz-protected intermediate impurity in Droxidopa drug substance. The Cbz chromophore (λmax ~254 nm) provides strong UV absorption for HPLC detection at 220 nm using the XTerra RP18 column method (150×4.6 mm, 3.5 μm; mobile phase: sodium 1-heptane sulfonate buffer pH 2.0/acetonitrile 93:7; flow rate 1.0 mL/min; 27°C) as specified in the Divi's patent [1]. Enantiomeric purity of the resolved intermediate can be determined using a Crownpack CR+ column (150×4.0 mm, 5 μm; 70% perchloric acid in water at pH 1.0; 0.4 mL/min; 15°C; detection at 200 nm) [1]. These validated HPLC conditions are directly transferable to quality control laboratories.

Biocatalytic Resolution Studies Using D-Threonine Aldolase for L-β-3,4-Methylenedioxyphenylserine Production

Although 88295-23-2 is Cbz-protected, the deprotected scaffold DL-threo-β-(3,4-methylenedioxyphenyl)serine (obtained by hydrogenolysis of 88295-23-2) serves as the substrate for biocatalytic resolution using recombinant low-specificity D-threonine aldolase from Arthrobacter sp. DK-38 or Alcaligenes xylosoxidans [1][2]. The enzyme selectively cleaves the D-threo isomer, leaving L-threo-β-(3,4-methylenedioxyphenyl)serine intact for downstream processing. The kinetic parameters (Km = 1.8 mM with Mn²⁺, pH 8.0, 30°C; Vmax/Km = 21.5 for L-threo form) provide a quantitative framework for bioreactor design and enzyme loading calculations [2][3]. 88295-23-2 is the preferred storage form of the substrate because Cbz protection prevents amino group oxidation and Schiff base formation during long-term storage prior to biocatalytic use.

Quote Request

Request a Quote for N-Benzyloxycarbonyl DL-threo-b-(3,4-Methylenedioxyphenyl)serine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.